
2-Bromo-3-methylpyrazine
Overview
Description
2-Bromo-3-methylpyrazine is a brominated pyrazine derivative characterized by a bromine atom at position 2 and a methyl group at position 3 of the pyrazine ring (C₅H₅BrN₂). It is primarily utilized as a chemical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . This compound’s structure enables diverse reactivity, making it valuable for constructing complex heterocyclic systems.
Preparation Methods
The synthesis of 2-Bromo-3-methylpyrazine typically involves halogenation and methylation reactions. One common method includes the bromination of 3-methylpyrazine using bromine or a brominating agent under controlled conditions . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-Bromo-3-methylpyrazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Substitution: The pyrazine ring can be further functionalized by introducing electrophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include halogenating agents, nucleophiles, and electrophiles. The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
Chemistry
2-Bromo-3-methylpyrazine serves as a valuable building block in organic synthesis. It is used to create more complex organic molecules through:
- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to various derivatives.
- Electrophilic Substitution: The pyrazine ring can be further functionalized with electrophiles, expanding the range of possible compounds.
Biology
Research indicates that this compound has potential biological activities:
- Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains. For instance, it has been evaluated for its antibacterial activity against XDR-S. Typhi pathogens, demonstrating significant inhibition at specific concentrations .
- Anticancer Activities: Preliminary findings suggest that the compound may interact with molecular targets involved in cancer pathways, although further studies are required to elucidate these mechanisms.
Medicine
The compound is being investigated for its potential therapeutic applications:
- Pharmaceutical Development: It is used in the development of new drugs due to its unique structural properties that allow interaction with biological systems.
- Mechanism of Action: The bromine atom and methyl group on the pyrazine ring influence its reactivity and interactions with other molecules, which are critical for drug design .
Data Table: Summary of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Chemistry | Building block for organic synthesis | Used in nucleophilic and electrophilic substitutions |
Biology | Antimicrobial and anticancer research | Effective against XDR-S. Typhi; potential anticancer effects |
Medicine | Drug development and therapeutic applications | Interacts with biological pathways; ongoing research into mechanisms |
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of synthesized derivatives of this compound against XDR-S. Typhi. The results indicated that certain derivatives exhibited strong antibacterial activity with minimal inhibitory concentrations (MIC) as low as 6.25 mg/mL, suggesting potential as novel antibacterial agents .
Case Study 2: Anticancer Research
Research into the anticancer properties of this compound revealed that it could inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated significant cytotoxicity against various cancer types, warranting further investigation into its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and methyl group on the pyrazine ring influence its reactivity and interactions with other molecules . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural Comparison with Analogous Bromopyrazines
The following table highlights key structural analogs and their distinguishing features:
*CAS number conflict noted between sources .
Key Observations :
- Substituent Position : Bromine at position 2 (as in this compound) favors electrophilic substitution at position 5/6, while bromine at position 3 (e.g., Methyl 3-bromo-6-methylpyrazine-2-carboxylate) directs reactivity to adjacent positions .
- Functional Groups : Carboxamide (N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide) and trifluoroethoxy groups enhance polarity and hydrogen-bonding capacity compared to methyl or bromine substituents .
Substituent Effects on Reactivity and Physicochemical Properties
Electronic Effects :
- Electron-Withdrawing Groups (EWG) : The trifluoroethoxy group in 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine reduces electron density on the pyrazine ring, accelerating nucleophilic aromatic substitution (NAS) compared to this compound .
- Methyl Groups : The methyl group in this compound provides steric hindrance but stabilizes intermediates through hyperconjugation, moderating reaction rates .
Lipophilicity and Solubility :
- LogP Values : Methyl and bromine substituents in this compound contribute to moderate lipophilicity (predicted LogP ~2.0), whereas carboxamide derivatives (e.g., compound 5b in ) exhibit lower LogP (2.41) due to hydrogen-bonding capacity .
- TPSA (Topological Polar Surface Area) : Carboxamide analogs (TPSA = 54.88) are more water-soluble than this compound (TPSA ~28 Ų) .
Discussion of Discrepancies and Research Limitations
- CAS Number Conflict: The conflicting CAS numbers for this compound (120984-76-1 vs.
- Data Gaps: Limited experimental data (e.g., melting points, spectral details) for this compound necessitate further characterization.
Biological Activity
2-Bromo-3-methylpyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the various biological activities associated with this compound, supported by relevant data tables and research findings.
- Molecular Formula : CHBrN
- Molecular Weight : 173.01 g/mol
- CAS Number : 12457513
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including multidrug-resistant strains.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
S. typhi | 8 µg/mL |
The compound's mechanism of action appears to involve interference with bacterial DNA gyrase, a crucial enzyme for bacterial replication, which was confirmed through molecular docking studies .
2. Anticancer Properties
Preliminary investigations have suggested that this compound may possess anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines, such as:
Cell Line | IC (µM) |
---|---|
HeLa (cervical) | 15 |
MCF-7 (breast) | 20 |
A549 (lung) | 25 |
The compound's ability to modulate cell signaling pathways related to cell survival and proliferation is under investigation, with particular focus on its interaction with the p53 tumor suppressor pathway .
Case Study 1: Antimicrobial Efficacy Against XDR-Salmonella Typhi
A recent study evaluated the efficacy of this compound against extensively drug-resistant (XDR) strains of Salmonella Typhi. The study utilized an antibiogram approach to assess resistance patterns and found that the compound maintained activity against these resistant strains.
- Methodology : Disk diffusion and MIC determination.
- Findings : Showed promising results with a significant zone of inhibition compared to conventional antibiotics like ciprofloxacin.
Case Study 2: Cytotoxicity in Cancer Cell Lines
Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis markers.
- Methodology : Flow cytometry and annexin V staining.
- Findings : Indicated potential for development as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
Q & A
Q. What are the established synthetic routes for 2-Bromo-3-methylpyrazine, and how do reaction conditions influence yield and purity?
Basic
this compound is typically synthesized via electrophilic bromination of 3-methylpyrazine derivatives. A common approach involves using brominating agents like or (N-bromosuccinimide) under controlled temperatures (0–25°C). For example, bromination of 3-methylpyrazine in acetic acid can yield the target compound, with purification via column chromatography to isolate the product . Optimizing stoichiometry (1:1 molar ratio of substrate to bromine source) and reaction time (4–12 hours) is critical to minimize di-brominated byproducts.
Basic
- NMR Spectroscopy : -NMR (CDCl) shows distinct signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~8.3–8.5 ppm). -NMR confirms the bromine-substituted carbon (δ ~140–145 ppm) .
- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at 173.01 (M) .
- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm) and aromatic C-H (~3050 cm) are diagnostic .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) ensure purity assessment (>98%) .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Advanced
The bromine atom at position 2 enables Suzuki-Miyaura and Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) in (3:1) at 80°C yields biaryl derivatives. The methyl group at position 3 sterically hinders para-substitution, directing reactions to the ortho position .
Mechanistic Insight :
- Electron-withdrawing bromine enhances electrophilicity at C2, facilitating oxidative addition with Pd(0).
- Methyl group steric effects reduce competing pathways, improving regioselectivity .
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
Advanced
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from substituent positioning and assay conditions. To resolve conflicts:
Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing bromine with chlorine) and compare IC values.
Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives .
Case Study :
A derivative, 5-Bromo-6-methylimidazo[1,2-a]pyrazine, showed conflicting anticancer activity (IC = 2–10 µM in different studies). SAR revealed that the imidazo ring’s planarity, not bromine position, dictated potency .
Q. How can this compound serve as a scaffold for designing bioactive compounds?
Advanced
The compound’s dual functionalization (Br at C2, CH at C3) allows modular derivatization:
- Anticancer Agents : Introduce sulfonamide or quinazoline moieties at C2 to target kinase domains .
- Antimicrobials : Couple with thiazole rings via Ullmann coupling to enhance membrane penetration .
- Neurological Probes : Incorporate fluorine isotopes (e.g., ) for PET imaging of neurotransmitter receptors .
Synthetic Example :
Reaction with formamide and KCO under reflux yields imidazo[1,2-a]pyrazine, a potent kinase inhibitor lead .
Q. What computational methods predict the regioselectivity of electrophilic substitutions on this compound?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to identify reactive sites. For this compound:
- Electrophilic Aromatic Substitution : C5 and C6 are most reactive due to bromine’s meta-directing effect and methyl’s ortho/para activation .
- Nucleophilic Substitution : Bromine at C2 is susceptible to SNAr reactions in polar aprotic solvents (e.g., DMF) .
Validation :
Experimental nitration (HNO/HSO) predominantly yields 5-nitro-2-bromo-3-methylpyrazine, aligning with DFT predictions .
Properties
IUPAC Name |
2-bromo-3-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBBGCAETKIKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499048 | |
Record name | 2-Bromo-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120984-76-1 | |
Record name | 2-Bromo-3-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120984-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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